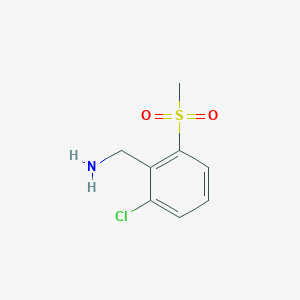
2-Chloro-6-methanesulfonyl-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methanesulfonyl-benzylamine is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is characterized by the presence of a chloro group and a methanesulfonyl group attached to a benzylamine structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methanesulfonylation is achieved using methanesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-methanesulfonyl-benzylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methanesulfonyl-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the chloro or methanesulfonyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-Chloro-6-methanesulfonyl-benzylamine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methanesulfonyl-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-benzylamine: Lacks the methanesulfonyl group, leading to different reactivity and applications.
6-Methanesulfonyl-benzylamine: Lacks the chloro group, affecting its chemical behavior and uses.
2-Chloro-6-methyl-benzylamine: Contains a methyl group instead of methanesulfonyl, resulting in distinct properties.
Uniqueness: 2-Chloro-6-methanesulfonyl-benzylamine is unique due to the presence of both chloro and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
(2-chloro-6-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
XTWFHYBKSYWZLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















